Efficacy in Late-Stage T. b. rhodesiense: Monotherapy vs. Combination Therapy
In a clinical trial for late-stage T. b. rhodesiense, a 10-day melarsoprol monotherapy schedule achieved a clinical cure rate of 96% at 12 months post-treatment . In contrast, a combination trial for T. b. gambiense showed a melarsoprol-nifurtimox cure rate of only 44.4% [1]. This demonstrates melarsoprol's critical role as a single-agent backbone for treating T. b. rhodesiense, for which eflornithine is not effective [2].
| Evidence Dimension | Clinical Cure Rate |
|---|---|
| Target Compound Data | 96% (12 months post-treatment) |
| Comparator Or Baseline | Melarsoprol-nifurtimox combination: 44.4% (24 months post-treatment) |
| Quantified Difference | 51.6 percentage points higher |
| Conditions | Phase II trial for late-stage T. b. rhodesiense (monotherapy) vs. Phase III trial for T. b. gambiense (combination); both in humans |
Why This Matters
This quantifies melarsoprol's irreplaceable single-agent efficacy in T. b. rhodesiense, a key differentiator for research focused on this subspecies.
- [1] Priotto G, et al. Three drug combinations for late-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Uganda. PLoS Clin Trials. 2006;1(8):e39. View Source
- [2] Chemotherapy of Human African Trypanosomiasis. Bentham Science Publishers. View Source
